12,12-dimethyl-4-(2-methylprop-2-enyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrano-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-thieno-pyrimidinone core, followed by the introduction of the dimethyl and propenyl groups. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core.
Substitution: The propenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the pyrano-thieno-pyrimidinone core may interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: Shares a similar cyclopropane structure but differs in functional groups and overall reactivity.
Phenothrin: Contains a cyclopropane core with different substituents, used primarily as an insecticide.
Cyclopropanemethanol derivatives: Similar core structure with variations in functional groups, leading to different chemical properties.
Uniqueness
6,6-dimethyl-3-(2-methyl-2-propenyl)-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of a pyrano-thieno-pyrimidinone core with a sulfanyl group and propenyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
352661-27-9 |
---|---|
Molecular Formula |
C15H18N2O2S2 |
Molecular Weight |
322.5g/mol |
IUPAC Name |
12,12-dimethyl-4-(2-methylprop-2-enyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C15H18N2O2S2/c1-8(2)6-17-13(18)11-9-5-15(3,4)19-7-10(9)21-12(11)16-14(17)20/h1,5-7H2,2-4H3,(H,16,20) |
InChI Key |
VZHRWHXRLYMCIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C(=O)C2=C(NC1=S)SC3=C2CC(OC3)(C)C |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(NC1=S)SC3=C2CC(OC3)(C)C |
Origin of Product |
United States |
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